molecular formula C14H16N6 B1519224 methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1152915-79-1

methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No. B1519224
M. Wt: 268.32 g/mol
InChI Key: BGEMXHSOMSEDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine is a useful research compound. Its molecular formula is C14H16N6 and its molecular weight is 268.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in three-component condensations to produce substituted pyrazolopyrimidines and pyrazoloquinazolines, leveraging its reactive sites for nucleophilic attacks and condensation reactions (D. V. Kryl'skiĭ et al., 2010). These heterocyclic compounds have potential applications in material science and pharmaceuticals due to their structural diversity and biological activities.

Biological Activity Studies

Another study focused on the synthesis and characterization of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, exploring their cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against bacteria and yeasts. The findings suggest that these compounds exhibit potent cytotoxic and antimicrobial properties, making them of interest for further investigation in medicinal chemistry (J. Asegbeloyin et al., 2014).

Synthesis of Antimicrobial and Apoptosis Inducing Agents

Research into the synthesis of molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles has revealed the compound's utility in producing agents with antimicrobial properties and the ability to induce apoptosis in ovarian follicles of goats. These studies highlight the compound's role in the development of new therapeutic agents with potential applications in treating infections and regulating cell death (J. Sindhu et al., 2016).

Antitumor, Antifungal, and Antibacterial Pharmacophore Identification

A study on the synthesis, characterization, and bioactivities of pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites. This research demonstrates the compound's significance in identifying new pharmacophores, which could lead to the development of novel therapeutic agents (A. Titi et al., 2020).

Safety And Hazards

Like all chemicals, pyrazoles and triazoles should be handled with care. They can be harmful if ingested or if they come into contact with the skin or eyes6. Always follow safety guidelines when handling these or any other chemicals.


Future Directions

Given the wide range of biological activities exhibited by pyrazoles and triazoles, there is considerable interest in developing new derivatives of these compounds for use as therapeutic drugs3. Future research will likely focus on optimizing the synthesis of these compounds and exploring their mechanism of action in more detail.


properties

IUPAC Name

N-methyl-1-[3-methyl-1-phenyl-5-(1,2,4-triazol-1-yl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-11-13(8-15-2)14(19-10-16-9-17-19)20(18-11)12-6-4-3-5-7-12/h3-7,9-10,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEMXHSOMSEDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC)N2C=NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.